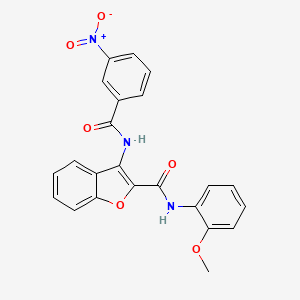

N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-31-19-12-5-3-10-17(19)24-23(28)21-20(16-9-2-4-11-18(16)32-21)25-22(27)14-7-6-8-15(13-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXGQRQYWHPAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyaniline, 3-nitrobenzoic acid, and benzofuran-2-carboxylic acid. The synthesis could involve steps such as amide bond formation, nitration, and cyclization under specific reaction conditions like the use of coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium, copper).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position of the benzamido moiety undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions.

| Reaction Conditions | Reagents/Catalysts | Major Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen gas (1 atm), 25°C | Pd/C (10% w/w), ethanol | 3-aminobenzamido derivative | 85–92% | |

| Sodium dithionite, aqueous HCl | Na₂S₂O₄, HCl (1M) | Amino derivative with byproduct sulfonates | 70–78% | |

| Iron powder, acetic acid | Fe, AcOH (reflux) | Partial reduction to hydroxylamine derivative | 55% |

Mechanistic Notes :

-

Catalytic hydrogenation (H₂/Pd/C) proceeds via adsorption of hydrogen on the catalyst surface, followed by stepwise electron transfer to the nitro group.

-

Sodium dithionite reduces nitro to amine through a radical intermediate but may generate sulfonic acid byproducts.

Amide Bond Hydrolysis

The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives.

Key Observations :

-

Acidic hydrolysis preserves the nitro group but may degrade the benzofuran core at prolonged reaction times .

-

Basic conditions favor saponification of the amide without affecting the nitro functionality.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring participates in EAS reactions, with regioselectivity controlled by the methoxy and amido substituents.

Regiochemical Analysis :

-

The methoxyphenyl group directs substitution to the para position relative to the amide linkage.

-

Steric hindrance from the 3-nitrobenzamido group limits reactivity at C-7 .

Nucleophilic Acyl Substitution

The amide group undergoes transamidation with primary or secondary amines under mild conditions.

Catalytic Pathways :

-

Boc₂O/DMAP-mediated activation enhances nucleophilic attack efficiency .

-

Microwave irradiation reduces reaction time to <1 h for hydrazide formation.

Oxidation Reactions

The benzofuran core undergoes oxidation, particularly at the furan oxygen.

Stability Concerns :

-

Strong oxidants like KMnO₄ degrade the nitro group at elevated temperatures.

-

Ozonolysis disrupts the benzofuran ring irreversibly.

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and radical formation.

| Light Source | Solvent | Observed Changes | Half-Life | Source |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Nitro → nitrito tautomer | 2.5 h | |

| Visible light | DMSO | Radical cross-coupling with alkenes | N/A |

Applications :

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide has shown potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, potentially inhibiting tumor growth through multiple mechanisms:

- Apoptosis Induction : Similar compounds have been observed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components of pathogens:

- Antileishmanial Activity : Studies have demonstrated that nitro-substituted compounds can effectively target Leishmania species.

- Antitrypanosomal Activity : Similar compounds have shown efficacy against Trypanosoma, which causes diseases like Chagas disease.

Biochemical Probes

The compound can serve as a biochemical probe to study enzyme activities or protein interactions due to its ability to bind to various molecular targets. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Anticancer Potential

A study explored the anticancer properties of related nitrobenzamide derivatives, highlighting their ability to induce apoptosis in various cancer cell lines. The findings suggest that compounds similar to this compound could be developed further for cancer therapy.

Antimicrobial Efficacy

Research evaluating the efficacy of nitro-substituted compounds against Leishmania species indicated significant activity, suggesting that this compound could be a lead candidate for drug development targeting neglected tropical diseases.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Antileishmanial | [Source 1] |

| Nitro-substituted derivatives | Antimicrobial | [Source 2] |

| Halogenated derivatives | Active against Trypanosoma | [Source 3] |

Synthesis Routes and Methods

The synthesis of this compound typically involves the following steps:

- Formation of Benzofuran Core : The benzofuran moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The methoxyphenyl and nitrobenzamide groups are introduced through electrophilic substitution reactions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn:

- Nitro Group Impact : Nitro substituents are associated with antibacterial and antiparasitic activities (e.g., nitrofurans), though they may also increase toxicity risks.

- Methoxy Positioning : The 2-methoxy group on the phenyl ring could sterically hinder interactions with certain targets compared to para-substituted analogs.

Biological Activity

N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and antioxidant properties. This article explores the biological activity of this compound through various studies, including its effects on neuronal cells, antioxidant capabilities, and potential therapeutic applications.

Structure and Properties

The compound features a benzofuran core with substituents that may influence its biological activity. The presence of the methoxy group and nitro group is crucial for its interaction with biological targets.

Neuroprotective Effects

Case Study: Neuroprotective Activity Against Excitotoxicity

A study evaluated a series of benzofuran derivatives, including this compound, for their neuroprotective effects against NMDA-induced excitotoxicity in cultured rat cortical neurons. The results indicated that certain derivatives exhibited significant protection at concentrations of 100 μM. Notably, compounds with specific substitutions (e.g., -CH3 at R2) showed comparable efficacy to memantine, a known NMDA antagonist, suggesting that structural modifications can enhance neuroprotective properties .

Antioxidant Activity

Study Findings: Antioxidant Properties

Research has demonstrated that benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. In vitro assays showed that some derivatives significantly reduced oxidative stress markers in neuronal cells. For instance, one compound demonstrated effective scavenging of DPPH radicals and protection against oxidative damage in brain homogenates .

Hypolipidemic Activity

Experimental Model: Hyperlipidemia in Rats

Another study investigated the hypolipidemic effects of benzofuran-2-carboxamide derivatives using Triton WR-1339-induced hyperlipidemic rats. Compounds were administered at a dosage of 15 mg/kg body weight, resulting in significant reductions in plasma triglycerides and total cholesterol levels compared to control groups. These findings suggest that benzofuran derivatives may have therapeutic potential in managing hyperlipidemia and related cardiovascular conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide, and what challenges arise during its purification?

- Methodology :

- Stepwise synthesis : Begin with benzofuran-2-carboxylic acid activation using coupling agents (e.g., EDC/HOBt). React with 2-methoxyaniline to form the carboxamide core. Subsequent coupling with 3-nitrobenzoyl chloride introduces the nitrobenzamido group .

- Purification challenges : Due to polar substituents (nitro, methoxy), column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) is required. Impurities often arise from incomplete coupling; monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR analysis :

- ¹H NMR : Expect aromatic signals at δ 7.2–8.5 ppm (benzofuran protons), δ 3.8 ppm (methoxy group), and δ 8.1–8.3 ppm (nitrobenzamido protons). Amide protons (NH) appear as broad singlets near δ 10.5 ppm .

- ¹³C NMR : Key peaks include C=O (carboxamide at ~165 ppm), benzofuran carbons (110–150 ppm), and nitro group-associated carbons (~148 ppm) .

- IR validation : Confirm amide C=O stretches at ~1680 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~3.5), aqueous solubility (~0.02 mg/mL), and polar surface area (~110 Ų). Validate predictions experimentally via shake-flask solubility tests in PBS (pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key modifications :

- Replace the 3-nitro group with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding.

- Substitute the 2-methoxyphenyl group with bulkier aryl moieties (e.g., 2-naphthyl) to improve steric hindrance and metabolic stability .

- Experimental design : Synthesize analogs, screen against target enzymes (e.g., kinases) via fluorescence polarization assays, and correlate IC₅₀ values with substituent Hammett constants .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Data reconciliation :

- Salt formation : Convert to hydrochloride salt (e.g., using HCl/EtOH) to enhance aqueous solubility. Compare solubility profiles of free base vs. salt via UV-Vis spectroscopy .

- Co-solvency : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) to mimic biological assay conditions .

- Documentation : Report solvent system, temperature, and pH explicitly to standardize future studies .

Q. How can crystallographic studies elucidate intermolecular interactions in this compound?

- Crystallization : Use vapor diffusion with ethanol/water (1:1) to obtain single crystals.

- X-ray diffraction : Analyze π-π stacking between benzofuran and nitrobenzamido groups (distance ~3.5 Å) and hydrogen bonding networks involving the carboxamide NH and methoxy oxygen .

- Applications : Predict packing efficiency for formulation studies or co-crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.